1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
Description
1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a complex organic compound that features both pyrazole and pyrrole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research and industrial applications.
Properties
Molecular Formula |
C14H23ClN4 |
|---|---|
Molecular Weight |
282.81 g/mol |
IUPAC Name |
N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H22N4.ClH/c1-11(2)14-8-13(18(4)16-14)10-15-9-12-6-5-7-17(12)3;/h5-8,11,15H,9-10H2,1-4H3;1H |
InChI Key |
WQAYNXCIXARLID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)CNCC2=CC=CN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to this pyrazole derivative may exhibit neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. The modulation of neurotransmitter systems and reduction of oxidative stress are crucial mechanisms through which these effects may be realized.
Cancer Treatment
Preliminary studies suggest that the compound could act as an inhibitor of certain kinases involved in cancer progression. By targeting specific signaling pathways, it may help in the development of more effective cancer therapies.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, which could be beneficial in treating autoimmune diseases. The inhibition of pro-inflammatory cytokines and modulation of immune responses are areas of ongoing research.
The biological activity of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine has been explored through various assays:
| Assay Type | Outcome |
|---|---|
| Cell Viability Assays | Indicated cytotoxic effects on cancer cells at specific concentrations. |
| Neuroprotection Assays | Showed potential protective effects against neurotoxic agents. |
| Inflammatory Response | Reduced levels of TNF-alpha in stimulated macrophages. |
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines (e.g., breast and lung cancer) demonstrated that the compound inhibited cell proliferation and induced apoptosis. Further exploration into its mechanism revealed involvement in modulating the PI3K/Akt signaling pathway, which is critical for cell survival and growth.
Mechanism of Action
The mechanism of action of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as its role in inhibiting or activating certain enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
- 1-(3-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
Uniqueness
1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine stands out due to its specific substitution pattern on the pyrazole and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Biological Activity
1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine, also referred to as a pyrazole derivative, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H24ClN5
- Molecular Weight : 297.83 g/mol
- CAS Number : 1856033-34-5
Biological Activity Overview
The compound exhibits several biological activities, including:
1. Antimicrobial Activity
Research indicates that pyrazole derivatives have shown promising antimicrobial properties. For instance, studies have demonstrated that certain pyrazole compounds can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
2. Antioxidant Properties
Pyrazole derivatives have been evaluated for their antioxidant capabilities. One study highlighted the ability of similar compounds to scavenge free radicals and reduce oxidative stress markers in vitro. The effectiveness was measured using assays such as DPPH radical scavenging and reducing power tests, indicating that these compounds could play a role in protecting cells from oxidative damage .
3. Anticancer Potential
The anticancer activity of pyrazole derivatives has been a significant area of research. Some compounds have been identified as inhibitors of key proteins involved in cancer progression, such as CDK9, which is crucial for RNA polymerase II transcription. This inhibition leads to reduced expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .
The biological effects of 1-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can be attributed to its interaction with various molecular targets:
1. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signaling cascades, affecting cellular proliferation and survival.
2. Modulation of Ion Channels
Some studies suggest that pyrazole derivatives can modulate ion channels, influencing cellular excitability and neurotransmitter release, which may have implications in neurological disorders.
Case Studies
Several case studies have explored the biological activity of similar pyrazole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
